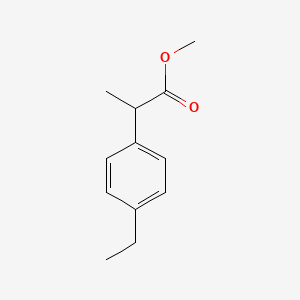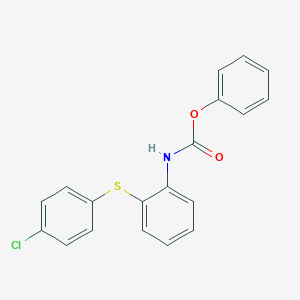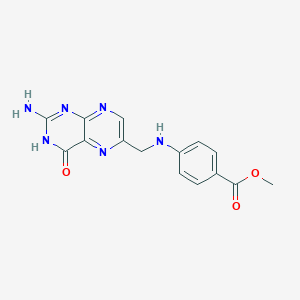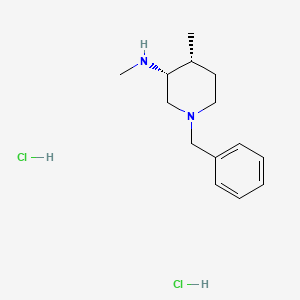
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate: is a chemical compound with the molecular formula C12H17Cl2N3O6 and a molecular weight of 370.18588 g/mol . It is known for its role as an intermediate in the synthesis of β-Triglycidyl Isocyanurate, which is used as a crosslinker and neoplasm inhibitor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate involves the reaction of glycidyl isocyanurate with 3-chloro-2-hydroxypropyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through various techniques such as distillation or crystallization .
化学反应分析
Types of Reactions: Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted glycidyl isocyanurates.
Oxidation Reactions: Products include carbonyl derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
科学研究应用
Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of crosslinkers and other complex molecules.
Biology: Investigated for its potential as a neoplasm inhibitor.
Medicine: Studied for its potential therapeutic effects in cancer treatment.
Industry: Used in the production of coatings, adhesives, and other materials requiring crosslinking properties.
作用机制
The mechanism of action of Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate involves its ability to form crosslinks with various substrates. This crosslinking ability is due to the presence of reactive glycidyl and isocyanurate groups, which can interact with different molecular targets. The pathways involved include the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
相似化合物的比较
Triglycidyl Isocyanurate: Another crosslinker with similar properties but different reactivity.
Bisphenol A Diglycidyl Ether: A common crosslinker used in epoxy resins.
Hexahydro-1,3,5-tris(3-chloro-2-hydroxypropyl)-s-triazine: A compound with similar functional groups but different applications.
Uniqueness: Bis (3-Chloro-2-hydroxypropyl) Glycidyl Isocyanurate is unique due to its specific combination of glycidyl and isocyanurate groups, which provide distinct crosslinking properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
53866-66-3 |
|---|---|
分子式 |
C₁₂H₁₇Cl₂N₃O₆ |
分子量 |
370.19 |
同义词 |
1,3-Bis(3-chloro-2-hydroxypropyl)-5-(oxiranylmethyl)-1,3,5-triazine-2,4,5-(1H,3H,5H)-trione; 1,3-Bis(3-chloro-2-hydroxypropyl)-5-(2-oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)
